molecular formula C9H4F3N3O4S B1669391 Cyclapolin 9 CAS No. 40533-25-3

Cyclapolin 9

Cat. No. B1669391
CAS RN: 40533-25-3
M. Wt: 307.21 g/mol
InChI Key: FHFLXKUKCSDMLD-UHFFFAOYSA-N
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Description

Cyclapolin 9 is a potent, selective, and ATP-competitive polo-like kinase 1 (PLK1) inhibitor with an IC50 of 500 nM . It is inactive against other kinases .


Molecular Structure Analysis

The molecular weight of Cyclapolin 9 is 307.21 and its formula is C9H4F3N3O4S . The SMILES representation of its structure is O=C(C1=N+C2=CC(C(F)(F)F)=CC(N+=O)=C2S1)N .


Physical And Chemical Properties Analysis

Cyclapolin 9 is a solid substance with a light yellow to yellow color . It is soluble to 20 mg/mL in DMSO .

Scientific Research Applications

Neonicotinoid Insecticides

  • Nicotinic Acetylcholine Receptor Interaction : Cycloxaprid, a neonicotinoid similar to Cyclapolin 9, shows its efficacy through interaction with insect nicotinic acetylcholine receptors (nAChRs). It has been found to display selective activity for insect versus mammalian nAChRs, suggesting its potential as a targeted insecticide (Shao, Swenson, & Casida, 2013).

Polo-like Kinase Inhibition

  • Roles in Spindle-Pole Maintenance : Studies on compounds similar to Cyclapolin 9, such as Cyclapolin 1, have shown that they can impact spindle-pole integrity and microtubule nucleation in cell division processes. This indicates potential applications in cancer research and treatment, particularly in understanding cell division mechanics and developing antitumor agents (McInnes et al., 2006).

Environmental Impact Studies

  • Toxic Effects on Earthworms : The environmental impact of compounds like Cycloxaprid, a cousin of Cyclapolin 9, has been studied, specifically its toxic effects on non-target organisms like earthworms. This research is crucial for assessing the environmental risk of such compounds (Qi et al., 2018).

Potential Therapeutic Applications

  • Potential in Ischemic Stroke Treatment : Research on compounds related to Cyclapolin 9, such as luteolin, has shown promise in treating ischemic stroke. These compounds can affect critical pathways like MMP9 and the PI3K/Akt signaling pathway, offering new avenues for therapeutic development (Luo et al., 2019).

  • Prostate Smooth Muscle Contraction : Studies involving Cyclapolin 9 have examined its effects on smooth muscle contraction in the prostate, indicating potential applications in treating conditions like lower urinary tract symptoms. This research expands our understanding of smooth muscle physiology and potential drug targets (Li et al., 2018).

Safety And Hazards

Cyclapolin 9 is classified as having acute toxicity when ingested . More detailed safety data and handling instructions should be available in the product’s Safety Data Sheet .

Future Directions

While Cyclapolin 9 has shown potential as a PLK1 inhibitor, more research is needed to fully understand its applications and potential benefits. Its ability to reduce electric field stimulation (EFS)-induced contractions of prostate strips suggests potential uses in medical research .

properties

IUPAC Name

7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFLXKUKCSDMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclapolin 9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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